molecular formula C4H11N B082408 (R)-(-)-2-Aminobutane CAS No. 13250-12-9

(R)-(-)-2-Aminobutane

Cat. No. B082408
CAS RN: 13250-12-9
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-(-)-2-Aminobutane involves several methods, including asymmetric synthesis via homologation of Ni(II) complexes of glycine Schiff bases. This process allows for the production of tailor-made α-amino acids, providing a practical and scalable approach to obtaining (R)-(-)-2-Aminobutane with high enantiopurity (Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of (R)-(-)-2-Aminobutane is characterized by its chiral center, which significantly influences its chemical and physical properties. Studies on amino acid radicals, such as those in class I ribonucleotide reductase, shed light on the intricate details of such structures and their interactions, highlighting the importance of stereochemistry in the function and reactivity of these molecules (Lendzian, 2005).

Chemical Reactions and Properties

(R)-(-)-2-Aminobutane participates in various chemical reactions, including multicomponent reactions (MCRs), which are pivotal for constructing complex molecules efficiently. Recent advancements in MCRs have emphasized the development of innovative strategies for the synthesis of heterocycles, including those involving (R)-(-)-2-Aminobutane (Sharma & Sinha, 2023).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Summary of the Application : “®-(-)-2-Aminobutane” is a chiral amine that plays an important role in pharmaceutical chemistry . It’s used as a chiral auxiliary, which helps in the synthesis of enantiomerically pure compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process. Generally, “®-(-)-2-Aminobutane” would be used in a reaction with a prochiral substrate to form a new chiral center .
    • Results or Outcomes : The use of “®-(-)-2-Aminobutane” as a chiral auxiliary can help to increase the enantiomeric excess (ee) of the resulting compound . This means that the synthesis process produces a higher proportion of one enantiomer over the other .
  • Organic Synthesis

    • Summary of the Application : Similar to its use in pharmaceutical chemistry, “®-(-)-2-Aminobutane” is also used in organic synthesis as a chiral auxiliary .
    • Methods of Application : The compound can be used in various organic reactions to control the stereochemistry of the reaction .
    • Results or Outcomes : The use of “®-(-)-2-Aminobutane” can help to control the formation of stereoisomers in the reaction, leading to a higher yield of the desired product .

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves identifying areas of further research, such as new synthetic methods, applications, or investigations into its mechanism of action.


For a specific compound like “®-(-)-2-Aminobutane”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2R)-butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZNVHARXXAHW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Aminobutane

CAS RN

13250-12-9
Record name (-)-sec-Butylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-sec-butylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTANAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HC5ICB6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-Aminobutane
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Aminobutane
Reactant of Route 3
(R)-(-)-2-Aminobutane
Reactant of Route 4
Reactant of Route 4
(R)-(-)-2-Aminobutane
Reactant of Route 5
Reactant of Route 5
(R)-(-)-2-Aminobutane
Reactant of Route 6
(R)-(-)-2-Aminobutane

Citations

For This Compound
45
Citations
CM Heckmann, B Dominguez… - … sustainable chemistry & …, 2021 - ACS Publications
Chiral amines are a common feature of many active pharmaceutical ingredients. The synthesis of very small chiral amines is particularly challenging, even via biocatalytic routes, as the …
Number of citations: 14 pubs.acs.org
Y Li, P Yao, S Zhang, J Feng, H Su, X Liu, X Sheng… - Chem Catalysis, 2023 - cell.com
While formaldehyde is an emerging C1 resource for the synthesis of high value-added chemicals due to its high and versatile reactivity, selective activation and controllable …
Number of citations: 2 www.cell.com
I Osadchuk - 2021 - sciforum.net
… In 1 ZnDPP/R-2-aminobutane, the changes were larger and less symmetric. Thus, Cβ–Cβ– … On the contrary, distortion of the porphyrin plane in 9 ZnDPP/R-2-aminobutane (Figure 4b) …
Number of citations: 2 sciforum.net
A Ladosz, B Martin - Chimia, 2021 - chimia.ch
Transaminase enzymes are a proven tool to prepare chiral amines, but the synthesis of amines from ketones with similarly sized groups flanking the carbonyl is challenging. In this …
Number of citations: 6 chimia.ch
A Basil, A Gedanken - Journal of the American Chemical Society, 1989 - ACS Publications
Singlet-triplet transitions (STT) are forbidden in optical ab-sorption and can be detected only by using long optical cuvettes or a multiple reflection cell. 1 These transitions were …
Number of citations: 2 pubs.acs.org
DE Nichols, A Monte, X Huang… - Behavioural brain …, 1995 - Elsevier
Studies of the affinities for serotonin 5-HT 2A and 5-HT 1A receptor subtypes of lysergic acid amides prepared from chiral 2-aminoalkanes showed a stereoselective preference at both …
Number of citations: 9 www.sciencedirect.com
F Gasparrini, M Pierini, C Villani, A Filippi… - Journal of the …, 2008 - ACS Publications
… r-1,r-2 and r-3 and the protonated aminoacidic derivatives phe OEt , phe NH2 , and naph OEt , as well as between the [r-1•H•r-phe OEt ] + complex and the r-2-aminobutane B R , were …
Number of citations: 42 pubs.acs.org
RC Pfaff, X Huang, D Marona-Lewicka… - NIDA Research …, 1994 - books.google.com
… Figures 9 and 10 illustrate edge-on and top views of the fully energyminimized structures of LSD (top), the diastereomeric lysergamides of R-2-aminobutane (center), and S-2-…
Number of citations: 20 books.google.com
EG Shcherbakova, T Minami, V Brega… - Angewandte Chemie …, 2015 - Wiley Online Library
We report the first fluorescence‐based assay for the rapid determination of the ee value of amines, amino alcohols, and amino acid esters. The method uses the self‐assembly of 2‐…
Number of citations: 102 onlinelibrary.wiley.com
MT Aprotic, LA Batteries, I Temprano, T Liu… - Ind. Eng. Chem …, 2021 - scholar.archive.org
In this study, reversable LiOH-based lithiumoxygen battery cycling was exhibited after introducing an ionic liquid to a DME-based electrolyte containing water and lithium iodide. The …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.